molecular formula C9H10O2S2 B14474892 3,5-Bis(sulfanylmethyl)benzoic acid CAS No. 71169-69-2

3,5-Bis(sulfanylmethyl)benzoic acid

Cat. No.: B14474892
CAS No.: 71169-69-2
M. Wt: 214.3 g/mol
InChI Key: DXJTZNDICCWSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(sulfanylmethyl)benzoic acid: is an organic compound with the molecular formula C₉H₁₀O₂S₂ It is characterized by the presence of two sulfanylmethyl groups attached to the benzene ring at the 3 and 5 positions, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 3,5-dibromomethylbenzoic acid with thiourea, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for 3,5-Bis(sulfanylmethyl)benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(sulfanylmethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl groups can be oxidized to sulfonic acids under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanylmethyl groups can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 3,5-Bis(sulfonylmethyl)benzoic acid.

    Reduction: 3,5-Bis(sulfanylmethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Bis(sulfanylmethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(sulfanylmethyl)benzoic acid involves its ability to interact with various molecular targets through its functional groups. The sulfanylmethyl groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 3,5-Bis(sulfanylmethyl)benzoic acid is unique due to the presence of sulfanylmethyl groups, which impart distinct chemical properties such as increased nucleophilicity and the ability to form strong interactions with metal ions. This makes it particularly useful in coordination chemistry and materials science.

Properties

CAS No.

71169-69-2

Molecular Formula

C9H10O2S2

Molecular Weight

214.3 g/mol

IUPAC Name

3,5-bis(sulfanylmethyl)benzoic acid

InChI

InChI=1S/C9H10O2S2/c10-9(11)8-2-6(4-12)1-7(3-8)5-13/h1-3,12-13H,4-5H2,(H,10,11)

InChI Key

DXJTZNDICCWSDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CS)C(=O)O)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.